3-Chloro-2-(methylsulfanyl)phenol
Overview
Description
3-Chloro-2-(methylsulfanyl)phenol is an organic compound with the molecular formula C7H7ClOS. It is a phenolic compound where a chlorine atom and a methylsulfanyl group are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-(methylsulfanyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chlorophenol with methylthiol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in a polar solvent like dimethyl sulfoxide or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the chlorination of 2-(methylsulfanyl)phenol using sulfuryl chloride (SO2Cl2) in the presence of a catalyst can yield the desired product. This method is advantageous due to its high yield and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-(methylsulfanyl)phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide, various nucleophiles
Major Products Formed
Oxidation: 3-Chloro-2-(methylsulfinyl)phenol, 3-chloro-2-(methylsulfonyl)phenol.
Reduction: 2-(Methylsulfanyl)phenol.
Substitution: Various substituted phenols depending on the nucle
Properties
IUPAC Name |
3-chloro-2-methylsulfanylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORCVBCBFKNSLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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